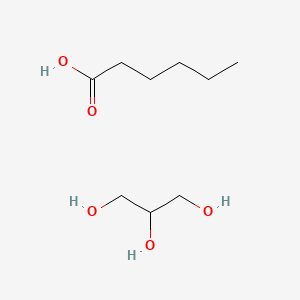

Hexanoic acid, ester with 1,2,3-propanetriol

Description

Significance in Contemporary Chemical Science

In modern chemical science, glyceryl hexanoate (B1226103) is significant for several reasons. Its structure serves as a valuable building block in the synthesis of more complex molecules. dss.go.th A notable area of research is its use in the creation of structured lipids, where the fatty acid composition of a triglyceride is intentionally modified. dss.go.thresearchgate.net Through enzymatic interesterification, glyceryl hexanoate can be reacted with other triglycerides, such as trilinolein, to produce new structured lipids with tailored nutritional or physical properties. dss.go.thresearchgate.net This process is of great interest for developing functional foods and nutraceuticals. nih.gov

Furthermore, the study of glyceryl hexanoate contributes to the broader understanding of lipid chemistry, including the kinetics of esterification and transesterification reactions. Researchers have investigated various catalytic systems, both chemical and enzymatic, to optimize the synthesis of glyceryl hexanoate and other triglycerides, advancing the field of green chemistry and industrial biotechnology. preprints.org

Interdisciplinary Research Relevance

The relevance of glyceryl hexanoate extends across multiple scientific disciplines. In nutritional science and metabolism , as a medium-chain triglyceride, it is rapidly hydrolyzed and absorbed, providing a quick source of energy. nih.govberkeley.edufrontiersin.org This metabolic characteristic makes it a subject of research for clinical nutrition, particularly in contexts of malabsorption syndromes and for athletic performance. nih.govfrontiersin.org

In pharmaceutical sciences , its biocompatibility and ability to solubilize certain active pharmaceutical ingredients make it a promising excipient in drug delivery systems. nih.gov Research is ongoing into its application in microencapsulation for the controlled release of therapeutic agents. nih.govnih.gov

In food science and technology , beyond its nutritional aspects, glyceryl hexanoate functions as an emulsifier and stabilizer, contributing to the texture and shelf-life of food products. dss.go.th

In materials science , there is growing interest in using triglycerides like glyceryl hexanoate as biodegradable and bio-based plasticizers for polymers, offering a sustainable alternative to traditional petroleum-based plasticizers. nih.govpatsnap.comutar.edu.myisef.net

Classification and Nomenclature in Academic Contexts

In academic and regulatory contexts, this compound is systematically named "hexanoic acid, ester with 1,2,3-propanetriol". nih.gov According to the International Union of Pure and Applied Chemistry (IUPAC), a more specific name is 2,3-di(hexanoyloxy)propyl hexanoate. nih.gov However, it is commonly referred to by a variety of trivial and semi-systematic names.

Its classification is primarily as a triacylglycerol, a subclass of glycerolipids. Given that hexanoic acid is a medium-chain fatty acid (containing 6 to 12 carbon atoms), glyceryl hexanoate is categorized as a medium-chain triglyceride (MCT). nih.govberkeley.edu This classification is crucial as it dictates its distinct metabolic fate compared to long-chain triglycerides.

Below is a table summarizing its key identifiers and nomenclature.

| Identifier Type | Value |

| Systematic Name | This compound |

| IUPAC Name | 2,3-di(hexanoyloxy)propyl hexanoate |

| Common Synonyms | Glyceryl Trihexanoate, Tricaproin, Trihexanoin, Caproic Triglyceride |

| CAS Number | 621-70-5 |

| Chemical Formula | C21H38O6 |

| Molecular Class | Triacylglycerol, Medium-Chain Triglyceride |

The following table presents some of the key physicochemical properties of glyceryl hexanoate.

| Property | Value |

| Molecular Weight | 386.52 g/mol |

| Appearance | Clear, colorless liquid |

| Density | Approximately 0.98 g/mL |

| Melting Point | Approximately -60 °C |

| Boiling Point | 244 °C at 28 mmHg |

| Solubility in Water | Very low |

Detailed research into the synthesis of glyceryl hexanoate has explored various methodologies, as summarized in the table below.

| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time (hours) | Reported Yield/Conversion |

| Chemical Esterification | None (catalyst-free) | 160-200 | 26 | Yield limited by volatility of hexanoic acid |

| Enzymatic Interesterification | Rhizomucor miehei lipase (B570770) (IM 60) | 45 | Variable | ~53.5 mol% dicaproyllinolein produced |

| Enzymatic Interesterification | Candida antarctica lipase (SP 435) | 55 | Variable | ~41% dicaproyllinolein produced |

Properties

IUPAC Name |

hexanoic acid;propane-1,2,3-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.C3H8O3/c1-2-3-4-5-6(7)8;4-1-3(6)2-5/h2-5H2,1H3,(H,7,8);3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAZPMHWNDZTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O.C(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149635 | |

| Record name | Hexanoic acid, ester with 1,2,3-propanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11139-91-6, 26402-23-3 | |

| Record name | Hexanoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11139-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, ester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011139916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57384 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, ester with 1,2,3-propanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, ester with 1,2,3-propanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Production Methodologies

The primary routes for synthesizing glyceryl trihexanoate involve enzymatic catalysis, which offers a high degree of control over the reaction, and burgeoning biotechnological pathways that leverage microbial systems.

Enzymatic Esterification and Transesterification

Enzymatic synthesis provides a powerful alternative to traditional chemical methods, operating under mild conditions and offering high selectivity. asm.org Lipases are the biocatalysts of choice for these reactions, capable of catalyzing both esterification (reaction of a fatty acid with an alcohol) and transesterification (exchange of fatty acid groups). researchgate.netresearchgate.net

Lipase-Catalyzed Processes

The synthesis of structured lipids, including esters of hexanoic acid with glycerol (B35011), is effectively achieved through lipase-catalyzed reactions. researchgate.netlbl.gov These processes can involve the direct esterification of glycerol with hexanoic acid or the transesterification (also referred to as acidolysis) of a pre-existing triglyceride with hexanoic acid. researchgate.netlbl.gov In a typical reaction, a lipase (B570770) facilitates the formation of ester bonds between the hydroxyl groups of the glycerol backbone and the carboxyl group of hexanoic acid. researchgate.net

Research has demonstrated the feasibility of these reactions in various systems. For instance, structured lipids have been synthesized by the interesterification of tricaproin (glyceryl trihexanoate) and trilinolein using lipases. nih.govnih.gov Another approach involves the acidolysis of oils like palm kernel oil or shea butter with hexanoic acid to incorporate the short-chain fatty acid into the triglyceride structure. lbl.gov The kinetics of these reactions often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds with one substrate, releases a product, and then binds with the second substrate. researchgate.net

Influence of Enzyme Source and Immobilization Strategies

The efficiency and outcome of the enzymatic synthesis are heavily dependent on the choice of lipase and the method used to deploy it.

Enzyme Source

Different lipases exhibit varying degrees of activity and specificity, which significantly impacts the final product composition. Lipases are sourced from a wide range of microorganisms, with those from Rhizomucor miehei and Candida antarctica being extensively studied and commercially available. researchgate.netnih.govnih.govnih.gov For example, in the interesterification of trilinolein and tricaproin, the lipase from Rhizomucor miehei (IM 60) produced a 53.5 mol% yield of dicaproyllinolein, while the lipase from Candida antarctica (SP 435) yielded 41% under their respective optimal conditions. nih.govnih.gov Lipases from Chromobacterium viscosum and Rhizopus delemar have also been used for the esterification of glycerol. google.com

Immobilization Strategies

To enhance stability, reusability, and process efficiency, lipases are often immobilized on solid supports. nih.gov Immobilization prevents the enzyme from being consumed in the process and simplifies the separation of the catalyst from the reaction products. Common supports include materials like Hyflo Super Cell. nih.gov Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin) and Lipozyme IM (lipase from Rhizomucor miehei), are widely used in packed-bed reactors and other systems for continuous ester synthesis. researchgate.netnih.gov Immobilization can be crucial for creating a stable microenvironment for the enzyme, especially in non-aqueous or solvent-free systems. google.comgoogle.com

Reaction Media: Solvent-Free Systems and Deep Eutectic Solvents (DESs)

Solvent-Free Systems

Performing the esterification or transesterification in a solvent-free system is an attractive option from an environmental and economic perspective, as it eliminates the need for potentially hazardous organic solvents and simplifies downstream processing. Research has shown that good yields can be obtained without organic solvents. For instance, the lipase-catalyzed interesterification of trilinolein and tricaproin using IM 60 lipase yielded 52.3% of the desired structured lipid in the absence of a solvent. nih.govnih.gov The enzymatic synthesis of mono-, di-, and triacylglycerols from unsaturated fatty acids and glycerol has also been successfully studied as a solvent-free reaction. researchgate.net

Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents (DESs) are emerging as green and effective alternatives to traditional organic solvents. google.com These solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. While direct studies on glyceryl hexanoate (B1226103) synthesis in DESs are limited, related research on the lipase-catalyzed synthesis of glucose-6-O-hexanoate has demonstrated the potential of these solvents. nih.govgoogle.comnih.gov In that study, lipases like Candida antarctica lipase B (Novozyme 435) were active in DESs composed of choline chloride and urea or choline chloride and glucose, with the latter DES acting as both solvent and substrate. google.comnih.gov This suggests that DESs could provide a suitable and sustainable reaction environment for the synthesis of glycerol esters.

Regioselectivity and Isomer Formation

One of the key advantages of using lipases is their ability to exhibit regioselectivity, meaning they can preferentially catalyze reactions at specific positions on the glycerol backbone. This allows for the synthesis of specific isomers of mono-, di-, and triglycerides.

Lipases are generally classified as non-specific or 1,3-specific. Non-specific lipases, like that from Candida antarctica (SP 435), can catalyze esterification at all three positions (sn-1, sn-2, and sn-3) of the glycerol molecule. In contrast, 1,3-specific lipases, such as the one from Rhizomucor miehei (IM 60), primarily act on the outer sn-1 and sn-3 positions, leaving the sn-2 position intact. nih.govnih.govekb.eg

This specificity is crucial for producing structured lipids with a desired fatty acid composition at specific locations on the glycerol backbone. For example, in a study involving trilinolein and tricaproin, the 1,3-specific IM 60 lipase was used to direct the incorporation of caproic acid (from tricaproin) to the sn-1 and sn-3 positions. nih.govnih.gov By carefully selecting the lipase and controlling reaction conditions, it is possible to control the formation of different isomers, such as 1-monoacylglycerols, 1,3-diacylglycerols, or the fully substituted triacylglycerol (glyceryl trihexanoate). google.comgoogle.com

| Lipase Source | Specificity | Reaction Type | Substrates | Product Yield | Reference |

| Rhizomucor miehei (IM 60) | sn-1,3-specific | Interesterification | Trilinolein and Tricaproin | 53.5 mol% dicaproyllinolein | nih.gov, nih.gov |

| Candida antarctica (SP 435) | Non-specific | Interesterification | Trilinolein and Tricaproin | 41 mol% dicaproyllinolein | nih.gov, nih.gov |

| Rhizomucor miehei (IM 60) | sn-1,3-specific | Interesterification | Trilinolein and Tricaproin (solvent-free) | 52.3% dicaproyllinolein | nih.gov, nih.gov |

| Rhizomucor miehei | Not specified | Esterification | Glycerol and Unsaturated Fatty Acids | Up to 90% fatty acid esterified | researchgate.net |

Biotechnological Production Routes

Beyond in vitro enzymatic reactions, there is growing interest in developing whole-cell biocatalysts for the production of valuable lipids, including medium-chain triglycerides.

Microbial Biosynthesis Strategies

Metabolic engineering of microorganisms offers a promising pathway for the de novo synthesis of specific triglycerides. lbl.gov Oleaginous yeasts, in particular, are excellent candidates for this purpose due to their natural ability to accumulate high levels of lipids.

The oleaginous yeast Yarrowia lipolytica has been a primary target for engineering the production of medium-chain fatty acids (MCFAs), such as hexanoic acid. nih.gov By introducing heterologous acyl-acyl carrier protein (ACP) thioesterases with specificity for medium-chain acyl-ACPs, researchers have successfully redirected the yeast's fatty acid synthesis machinery to produce MCFAs. nih.gov These engineered strains can produce octanoic and decanoic acids, demonstrating the principle that could be applied for hexanoic acid production. nih.gov

Conversion of Glycerol By-products and Renewable Feedstocks

The synthesis of glyceryl hexanoate significantly benefits from the utilization of glycerol, a major by-product of the biodiesel industry. The transesterification of triglycerides to produce biodiesel yields approximately 10% of its total output by weight as crude glycerol. However, this crude form contains a variety of impurities that can interfere with subsequent chemical conversions.

Common impurities in crude glycerol from biodiesel production include water, methanol, inorganic salts (from catalysts like NaOH or KOH), and soap. These substances can negatively impact the efficiency of esterification processes. Therefore, purification of crude glycerol is a critical preliminary step. A common method involves acidification, which neutralizes residual alkaline catalysts and converts soaps into free fatty acids that can be separated. Further purification can be achieved through techniques such as ion exchange, membrane separation, or distillation to remove remaining salts, water, and organic impurities, yielding a refined glycerol suitable as a feedstock.

The utilization of this purified glycerol aligns with the principles of a circular economy, converting an industrial by-product into a valuable chemical. Beyond glycerol, the broader category of renewable feedstocks, such as carbohydrates and lignocellulosic biomass, serves as a foundational resource for producing the necessary precursors for glyceryl hexanoate synthesis through fermentation and other biocatalytic routes.

Interactive Table: Common Impurities in Crude Glycerol

| Impurity | Origin | Potential Impact on Esterification |

|---|---|---|

| Water | Process conditions, washing steps | Shifts reaction equilibrium, reducing ester yield |

| Methanol | Excess reactant in transesterification | Can participate in side reactions |

| Inorganic Salts (e.g., from NaOH, KOH) | Alkaline catalysts from biodiesel production | Can deactivate catalysts |

| Soap | Saponification side reaction | Can cause foaming and interfere with separation |

| Free Fatty Acids | Incomplete transesterification, soap conversion | Can react and affect product purity |

Metabolic Engineering for Enhanced Bioconversion and Yields

Metabolic engineering offers a powerful strategy for enhancing the biological production of glyceryl hexanoate precursors from renewable feedstocks like glycerol and sugars. This involves the targeted modification of microbial cell factories, such as Escherichia coli or the yeast Yarrowia lipolytica, to optimize specific metabolic pathways.

Key metabolic engineering strategies focus on improving the efficiency of glycerol utilization and channeling carbon flux towards the synthesis of hexanoic acid. For instance, overexpression of genes involved in the primary glycerol utilization pathways, such as glycerol kinase (GUT1) and glycerol-3-phosphate dehydrogenase (GUT2) in yeast, can accelerate the assimilation of glycerol into the central metabolism.

To boost the production of hexanoic acid, engineers modify the native fatty acid synthesis pathways. This can involve introducing heterologous enzymes and redirecting metabolic intermediates. For example, specific thioesterases can be introduced to terminate fatty acid chain elongation at the desired six-carbon length (C6), thereby increasing the pool of hexanoic acid available for esterification. Furthermore, deleting competing metabolic pathways helps to prevent the diversion of carbon to unwanted by-products, thus maximizing the yield of the target molecule. While direct microbial production of glyceryl hexanoate is complex, these engineered strains can be highly effective at producing the necessary precursors, which can then be esterified chemically or enzymatically.

Interactive Table: Metabolic Engineering Strategies for Precursor Synthesis

| Strategy | Target Pathway/Gene | Objective | Example Organism |

|---|---|---|---|

| Enhance Feedstock Utilization | Overexpression of glycerol kinase (GUT1) and G3P dehydrogenase (GUT2) | Increase the rate of glycerol assimilation. | Yarrowia lipolytica |

| Increase Precursor Pool | Engineering fatty |

Advanced Analytical Characterization Techniques for Caproylglycerols

Chromatographic Separations

Chromatographic techniques are paramount for the separation of individual caproylglycerol species from mixtures. The choice of technique is often dictated by the volatility and polarity of the analytes, as well as the complexity of the sample matrix.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of caproylglycerols, which have relatively low volatility, derivatization is often a necessary step to increase their volatility and improve chromatographic performance. Silylation, for instance, is a common derivatization technique where active hydrogens in the hydroxyl groups of mono- and dicaproin are replaced with a trimethylsilyl (B98337) (TMS) group.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This hyphenated technique is particularly useful for the analysis of caproylglycerols in complex matrices such as food and biological samples. gcms.czmdpi.comresearchgate.net The electron ionization (EI) mode in GC-MS provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.

Key Research Findings:

Separation of Isomers: GC with polar capillary columns can be employed to separate regioisomers of short-chain triacylglycerols, which is applicable to dicaproin isomers (e.g., 1,2-dicaproin and 1,3-dicaproin). core.ac.uk

Quantitative Analysis: GC with flame ionization detection (GC-FID) is a robust method for the quantification of triacylglycerols like tricaproin. nih.govmdpi.comresearchgate.netnih.gov Correction factors are often necessary to ensure accurate quantification due to differences in the detector response for different fatty acid esters. nih.gov

Matrix Effects: When analyzing caproylglycerols in complex food matrices, co-extracted components can interfere with the analysis, leading to matrix effects. mdpi.comresearchgate.net The use of matrix-matched standards or stable isotope-labeled internal standards can help to mitigate these effects.

| Parameter | Typical Value/Condition |

| Column | Phenyl(65%)methylsilicone capillary column |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature of 100°C, ramped to 300°C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Silylation for mono- and dicaproin |

Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography (UPLC)

Liquid chromatography is a versatile technique for the separation of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. Reversed-phase LC (RP-LC) is commonly used for the separation of acylglycerols based on their hydrophobicity.

Ultra-high performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govresearchgate.net UPLC coupled with mass spectrometry (UPLC-MS/MS) is a powerful tool for the quantitative analysis of caproylglycerols in various matrices, including cosmetics and biological samples. nih.govresearchgate.netnih.govrsc.org

Key Research Findings:

Simultaneous Analysis: RP-HPLC methods have been developed for the simultaneous determination of mono-, di-, and triacylglycerols in a single chromatographic run. aocs.org

High-Throughput Screening: UPLC-MS/MS methods enable rapid and comprehensive screening of prohibited substances, including certain lipids, in cosmetics. nih.govnih.govrsc.org

Quantitative Bioanalysis: LC-MS/MS is widely used for the quantitative analysis of lipids in biological fluids, offering high sensitivity and specificity. rsc.orgmdpi.comresearchgate.netnih.govresearchgate.netnih.gov

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid |

| Gradient | Gradient elution from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detector | Mass Spectrometer (MS) |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical fluid chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is particularly well-suited for the separation of non-polar and chiral compounds. It offers advantages such as faster analysis times and reduced solvent consumption compared to normal-phase LC.

SFC-MS is a powerful tool for the analysis of acylglycerols, including the separation of isomers that are difficult to resolve by other techniques. nih.govresearchgate.net Chiral SFC can be used to separate the enantiomers of mono- and dicaproin. nih.govnih.govnih.gov

Key Research Findings:

Isomer Separation: SFC has been successfully used to separate regioisomers and enantiomers of triacylglycerols. researchgate.net

Chiral Separations: Chiral SFC methods using polysaccharide-based stationary phases have been developed for the baseline separation of mono- and diacylglycerol enantiomers. nih.gov

Lipid Profiling: SFC-MS/MS provides a rapid and efficient platform for the comprehensive profiling of different lipid classes. mdpi.comresearchgate.net

| Parameter | Typical Value/Condition |

| Column | Chiral stationary phase (e.g., tris(3,5-dimethylphenylcarbamate) derivative of amylose) |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B (Modifier) | Methanol or Ethanol |

| Backpressure | 100 - 150 bar |

| Temperature | 30 - 50°C |

| Detector | Mass Spectrometer (MS) |

Hydrophilic Interaction Chromatography-Mass Spectrometry (HILIC-MS)

Hydrophilic interaction chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. HILIC is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.

While less common for the analysis of neutral lipids like tricaproin, HILIC-MS can be a valuable tool for the separation of the more polar mono- and dicaproin from other polar lipids in complex mixtures. nih.gov

Key Research Findings:

Separation of Polar Lipids: HILIC is effective for the class separation of polar lipids based on their head groups. nih.gov

Complementary to RP-LC: HILIC provides an orthogonal separation mechanism to RP-LC, which can be beneficial in comprehensive lipidomics studies.

Analysis of Short-Chain Acyl-CoAs: HILIC-MS/MS has been successfully applied to the analysis of short-chain acyl-CoAs, demonstrating its potential for related classes of polar lipids.

| Parameter | Typical Value/Condition |

| Column | Amide or silica-based HILIC column |

| Mobile Phase A | Acetonitrile with a small percentage of water (e.g., 95:5) |

| Mobile Phase B | Water with a buffer (e.g., ammonium (B1175870) formate) |

| Gradient | Increasing the percentage of Mobile Phase B |

| Detector | Mass Spectrometer (MS) |

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While not as commonly used for neutral lipids as chromatographic methods, CE can be adapted for the analysis of fatty acids and their derivatives. For the analysis of caproylglycerols, derivatization to introduce a charged group or the use of micellar electrokinetic chromatography (MEKC) would be necessary.

Key Research Findings:

High Efficiency: CE offers very high theoretical plate counts, leading to excellent separation efficiency. wikipedia.orgwhitman.edulibretexts.org

Small Sample Volumes: A key advantage of CE is the very small sample volumes required for analysis. libretexts.org

Analysis of Charged Species: CE is ideally suited for the separation of charged molecules, and with appropriate modifications, can be applied to the analysis of derivatized caproylglycerols. wikipedia.orgresearchgate.netyoutube.com

| Parameter | Typical Value/Condition |

| Capillary | Fused-silica capillary |

| Background Electrolyte | Buffer solution (e.g., borate (B1201080) buffer) |

| Voltage | 15 - 30 kV |

| Injection | Hydrodynamic or electrokinetic injection |

| Detector | UV-Vis or Mass Spectrometer (MS) |

Mass Spectrometry (MS) Approaches

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of caproylglycerols. Different ionization techniques and mass analyzers provide complementary information.

Key Research Findings:

Electron Ionization (EI): In GC-MS, EI leads to extensive fragmentation, providing detailed structural information. The fragmentation patterns can reveal the fatty acid composition and the structure of the glycerol (B35011) backbone. libretexts.orgchemguide.co.ukcreative-proteomics.commiamioh.edulibretexts.org

Electrospray Ionization (ESI): In LC-MS, ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with ions like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. mdpi.com This allows for the determination of the molecular weight of the intact caproylglycerol.

Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion and inducing fragmentation, MS/MS experiments can provide detailed structural information. For example, the neutral loss of a hexanoic acid molecule can confirm its presence in the structure. The fragmentation patterns of mono- and dicaproin often show a neutral loss of the glycerol head group. mdpi.com

Characteristic Mass Fragments for Caproylglycerols (in EI-MS):

| Compound | Key Fragments (m/z) | Interpretation |

| Monocaproin | [M-CH₂OH]⁺, [M-C₆H₁₁O]⁺ | Loss of a hydroxymethyl group, loss of the hexanoyl group |

| Dicaproin | [M-C₆H₁₁O₂]⁺, [C₆H₁₁O]⁺ | Loss of a hexanoyloxy group, hexanoyl cation |

| Tricaproin | [M-C₆H₁₁O₂]⁺, [M-2(C₆H₁₁O₂)]⁺ | Sequential loss of hexanoyloxy groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive technique for the detailed molecular structure elucidation and quantitative analysis of organic compounds, including caproylglycerols. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides precise information about the chemical environment of each atom within a molecule, enabling unambiguous identification of isomers and assessment of sample purity.

Structural Elucidation and Isomer Differentiation

Both ¹H and ¹³C NMR are instrumental in identifying the specific isomeric forms of caproylglycerols (e.g., 1-monocaproin vs. 2-monocaproin; 1,2-dicaproin vs. 1,3-dicaproin). The differentiation is possible because the chemical shift (δ)—the position of the signal in the NMR spectrum—of the glycerol backbone nuclei is highly sensitive to whether an ester linkage or a free hydroxyl group is present at that position.

In ¹H NMR spectroscopy, the protons on the glycerol backbone exhibit distinct chemical shifts and splitting patterns:

Triglycerides (Tricaproin): The molecule is fully acylated. The proton at the central sn-2 position appears as a multiplet (typically a quintet) significantly downfield, around δ 5.2-5.3 ppm. The four protons on the sn-1 and sn-3 positions appear as two distinct doublets of doublets around δ 4.1-4.4 ppm.

1,3-Dicaproin: This isomer possesses a plane of symmetry. The two CH₂ groups at the acylated sn-1 and sn-3 positions are chemically equivalent, producing a single signal (a doublet) around δ 4.1-4.2 ppm. The CH proton at the sn-2 position, which bears a hydroxyl group, is shifted upfield to approximately δ 3.9-4.1 ppm.

1,2-Dicaproin: Lacking symmetry, all three positions on the glycerol backbone are chemically distinct. The acylated sn-1 and sn-2 positions give signals in the downfield region, while the CH₂ protons at the non-acylated sn-3 position (with a free hydroxyl) resonate further upfield, typically around δ 3.6-3.8 ppm.

Monoglycerides (B3428702): In 1-monocaproin, the CH₂ group at the acylated sn-1 position is downfield (δ ~4.2 ppm), while the protons at the sn-2 and sn-3 positions are upfield. In 2-monocaproin, the CH proton at the acylated sn-2 position is shifted downfield (δ ~4.9 ppm), clearly distinguishing it from the 1-isomer.

¹³C NMR spectroscopy provides complementary information, with the carbon atoms of the glycerol backbone showing characteristic shifts based on acylation. Esterification causes a downfield shift for the attached carbon. By analyzing the number of signals and their chemical shifts, the specific isomeric composition can be definitively determined.

| Compound/Isomer | Glycerol Position | Typical ¹H Chemical Shift (δ, ppm) | Key Differentiating Feature |

| Tricaproin | sn-2 CH | ~ 5.25 | Most downfield CH signal |

| sn-1,3 CH₂ | ~ 4.1-4.4 | All glycerol protons are in the acylated region | |

| 1,3-Dicaproin | sn-2 CH | ~ 4.0 | Upfield shift of sn-2 CH due to -OH group |

| sn-1,3 CH₂ | ~ 4.15 | Equivalent sn-1 and sn-3 positions | |

| 1,2-Dicaproin | sn-3 CH₂ | ~ 3.7 | Upfield signal for CH₂ with free -OH |

| sn-1 CH₂, sn-2 CH | ~ 4.2-5.1 | All three positions are chemically distinct | |

| 2-Monocaproin | sn-2 CH | ~ 4.9 | Downfield shift of sn-2 CH due to acylation |

| sn-1,3 CH₂ | ~ 3.6-3.8 | Upfield signals for CH₂ with free -OH |

Quantitative Analysis and Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the precise measurement of the concentration or purity of a substance without the need for identical reference standards for each analyte. The fundamental principle of qNMR is that the integrated area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For the analysis of caproylglycerols, ¹H qNMR can be used to determine the purity of a single component or to quantify the relative amounts of mono-, di-, and triglycerides in a mixture. The method involves dissolving a precisely weighed amount of the sample along with a precisely weighed amount of an unrelated, high-purity internal standard (e.g., maleic acid) in a deuterated solvent. By comparing the integrated area of a well-resolved signal from the analyte to a signal from the internal standard, the absolute amount of the analyte can be calculated using the following equation:

Purity(analyte) = ( Ianalyte / Istd ) × ( Nstd / Nanalyte ) × ( Manalyte / Mstd ) × ( mstd / manalyte ) × Purity(std)

Where:

I = Integral area of the signal

N = Number of protons for the integrated signal

M = Molecular weight

m = mass of the compound

std = Internal Standard

This approach is particularly advantageous for complex glyceride mixtures, as it can simultaneously quantify all components, including positional isomers and impurities like free glycerol and free hexanoic acid, in a single experiment, provided they have unique, well-resolved signals.

Other Spectroscopic and Thermal Analysis Methods

In addition to mass spectrometry and NMR, other analytical techniques provide valuable information regarding the functional groups and thermal properties of caproylglycerols.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and efficient technique used to identify functional groups within a molecule based on their absorption of infrared radiation. For caproylglycerols, the FTIR spectrum is dominated by absorptions characteristic of the ester group and the alkyl chains. Key absorption bands include:

C=O Stretch: A very strong and sharp band in the region of 1735-1750 cm⁻¹ , which is indicative of the ester carbonyl group.

C-O Stretch: Strong bands in the fingerprint region between 1000-1300 cm⁻¹ , corresponding to the C-O single bond stretching of the ester.

C-H Stretch: Sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) from the C-H bonds of the alkyl chains.

-OH Stretch: For mono- and diglycerides, the presence of free hydroxyl groups gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹ . This band is absent in pure triglycerides, making FTIR a useful tool for monitoring esterification reactions or assessing the presence of partial glycerides.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 |

| Ester C-O | C-O Stretch | 1000 - 1300 |

| Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Alkyl | C-H Stretch | 2850 - 2960 |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to characterize the thermal properties of fats and oils, including caproylglycerols, by detecting phase transitions like melting and crystallization.

A DSC thermogram provides information on:

Melting Point (Tₘ) and Crystallization Point (T꜀): The temperatures at which the material melts or crystallizes, seen as endothermic or exothermic peaks, respectively.

Enthalpy of Transition (ΔH): The area under a transition peak, which corresponds to the energy absorbed or released during the phase change.

Polymorphism: The existence of different crystalline forms, which may appear as multiple melting or crystallization peaks.

The thermal behavior of caproylglycerols is highly dependent on their composition. Pure triglycerides, diglycerides, and monoglycerides will each have distinct melting and crystallization profiles. Furthermore, mixtures of these components and their different isomers will exhibit complex thermal behavior, often with broadened peaks or multiple transitions. DSC is therefore a valuable tool for quality control and for studying the physical properties of caproylglycerol-based formulations.

Biochemical and Metabolic Investigations in Non Human Organisms

Enzymatic Hydrolysis and Biotransformation Pathways

The initial step in the metabolism of glyceryl trihexanoate involves the cleavage of its ester bonds, a process catalyzed by specific enzymes. This hydrolysis releases glycerol (B35011) and hexanoic acid, which then enter distinct metabolic pathways.

The enzymatic breakdown of triglycerides like glyceryl trihexanoate is primarily carried out by a class of enzymes known as lipases and esterases. nih.gov These enzymes are ubiquitous in nature and exhibit varying substrate specificities. Lipoprotein lipase (B570770), for example, acts on triglycerides in the bloodstream, while pancreatic lipases are crucial for the digestion of dietary fats. nih.govnih.gov

Research has identified several microorganisms and their enzymes capable of hydrolyzing short-chain triglycerides. The thermoacidophilic archaeon Sulfolobus acidocaldarius has been shown to produce esterases that can cleave triacylglycerols such as tributyrin, a compound structurally similar to glyceryl trihexanoate. biorxiv.org Fungi, including various species of Aspergillus, are also known to produce lipases that effectively hydrolyze triglycerides found in vegetable oils.

Table 1: Examples of Enzymes Involved in Triglyceride Hydrolysis

| Enzyme Class | Specific Enzyme Example | Source Organism/Tissue | Substrate |

| Lipase | Pancreatic Lipase | Pancreas | Dietary Triglycerides |

| Lipase | Lipoprotein Lipase | Vascular Endothelium | Triglycerides in Lipoproteins |

| Esterase | - | Sulfolobus acidocaldarius | Short-chain Triacylglycerols |

| Lipase | - | Aspergillus species | Vegetable Oil Triglycerides |

The hydrolysis of glyceryl trihexanoate is a stepwise process that breaks the three ester linkages connecting the hexanoic acid chains to the glycerol backbone. pearson.com This reaction, catalyzed by lipases, involves the addition of water molecules to the ester bonds. youtube.comyoutube.com

The process typically proceeds as follows:

Initial Hydrolysis: The lipase first cleaves one ester bond, resulting in the formation of a 1,2-diacylglycerol and one molecule of free hexanoic acid. nih.gov

Second Hydrolysis: The diacylglycerol is then further hydrolyzed to a 2-monoacylglycerol and a second molecule of hexanoic acid. nih.gov

Final Hydrolysis: The final ester bond of the monoacylglycerol is cleaved, releasing the third molecule of hexanoic acid and a molecule of glycerol. nih.gov

Once released, the glycerol molecule enters central metabolic pathways. It is first phosphorylated by glycerol kinase to form glycerol-3-phosphate. biorxiv.orgyoutube.com Subsequently, glycerol-3-phosphate is oxidized by glycerol-3-phosphate dehydrogenase to produce dihydroxyacetone phosphate (B84403) (DHAP). biorxiv.orgyoutube.com DHAP is an intermediate in the glycolysis pathway and is further metabolized to generate energy. youtube.com

Microbial Degradation and Utilization

A wide array of microorganisms can degrade and utilize the components of glyceryl trihexanoate as a source of carbon and energy. This biodegradation is a critical process in environmental carbon cycling.

Numerous microorganisms have been identified that can metabolize glycerol, the backbone of glyceryl trihexanoate. sbmicrobiologia.org.br Many of these microbes are found in soil and wastewater environments. nih.govbiorxiv.org Specific bacterial species known to utilize glycerol include Klebsiella pneumoniae, Enterobacter aerogenes, Citrobacter freundii, and Clostridium pasteurianum. sbmicrobiologia.org.brresearchgate.netmdpi.com The archaeon Sulfolobus acidocaldarius has also been shown to grow using glycerol as its sole carbon and energy source. biorxiv.org

In natural environments, the degradation of complex organic molecules is often carried out by microbial consortia rather than single species. mdpi.com These consortia exhibit enhanced metabolic capabilities due to synergistic interactions, where different species perform complementary roles in the degradation pathway. nih.govfrontiersin.org For instance, a consortium might consist of primary degraders that perform the initial hydrolysis and other species that consume the intermediate products. mdpi.com This division of labor can lead to a more rapid and complete breakdown of the substrate. mdpi.com

Table 2: Examples of Glycerol-Utilizing Microorganisms

| Microorganism | Phylum/Domain | Environment |

| Klebsiella pneumoniae | Bacteria | Soil, Water |

| Enterobacter aerogenes | Bacteria | Soil, Water |

| Citrobacter freundii | Bacteria | Water, Soil, Wastewater |

| Clostridium pasteurianum | Bacteria | Soil |

| Sulfolobus acidocaldarius | Archaea | Geothermal Springs |

The rate and extent of microbial degradation of glyceryl trihexanoate are significantly influenced by various environmental factors. globalscienceresearchjournals.org These factors affect microbial growth, metabolic activity, and enzyme function.

Key environmental parameters include:

Temperature: Microbial activity has an optimal temperature range. Studies on glycerol-degrading bacteria have screened for efficiency at temperatures such as 30°C, 35°C, and 40°C. nih.govresearchgate.net

pH: The acidity or alkalinity of the environment is crucial. Optimal pH levels for glycerol degradation by bacterial isolates have been observed around neutral (pH 7), though activity can occur in slightly acidic (pH 6) or alkaline (pH 8) conditions. nih.govresearchgate.net

Oxygen Availability: The presence or absence of oxygen determines which metabolic pathways are used. Aerobic degradation is generally faster, but anaerobic degradation is also carried out by many microorganisms. mdpi.com

Nutrient Availability: Besides a carbon source, microorganisms require other nutrients like nitrogen and phosphorus for growth. mdpi.com

Moisture: Water is essential for microbial life and for the hydrolytic reactions that break down the ester. mdpi.commdpi.com

The physical and chemical properties of the substrate itself, such as its molecular weight and spatial structure, also play a role in its bioavailability and susceptibility to microbial attack. globalscienceresearchjournals.org

The breakdown products of glyceryl trihexanoate, namely glycerol and hexanoic acid, serve as excellent carbon and energy sources for a variety of microorganisms. biorxiv.orgsbmicrobiologia.org.brnih.gov Glycerol, in particular, is a versatile substrate that can be channeled into numerous metabolic pathways. sbmicrobiologia.org.br

Microbes can convert glycerol into a range of valuable bioproducts. For example, under specific fermentation conditions, bacteria like Klebsiella pneumoniae can convert glycerol into 1,3-propanediol (B51772) (1,3-PDO), a chemical used in polymer production. nih.govresearchgate.net Other potential products from glycerol fermentation include ethanol, acetic acid, and lactic acid. nih.govresearchgate.net In wastewater treatment processes, glycerol can be added as an external carbon source to support denitrification, the microbial conversion of nitrate (B79036) to nitrogen gas. biorxiv.orgmdpi.comresearchgate.net Industrial byproducts containing glycerol have also been investigated as a supplementary carbon source for the production of compounds like beta-carotene (B85742) by the fungus Blakeslea trispora. nih.gov

Table 3: Products of Microbial Glycerol Utilization

| Microbial Product | Producing Microorganism (Example) | Application |

| 1,3-Propanediol | Klebsiella pneumoniae | Polymer synthesis |

| Ethanol | Bacterial isolates (e.g., SM9) | Biofuel, Solvent |

| Acetic Acid | Various bacteria | Food industry, Chemical synthesis |

| Lactic Acid | Various bacteria | Food industry, Bioplastics |

| Beta-carotene | Blakeslea trispora | Food colorant, Pro-vitamin A |

Biosynthetic Pathways and Metabolic Flux Analysis

Integration into Glycerolipid and Fatty Acid Metabolism Pathways

Hexanoic acid, ester with 1,2,3-propanetriol, also known as glycerol trihexanoate or tricaproin, is a triacylglycerol, a class of glycerides composed of a glycerol backbone esterified with three fatty acid chains. hmdb.cafoodb.ca As a component of lipid metabolism, its integration into the central metabolic pathways of non-human organisms is a well-defined process, primarily involving its catabolism into constituent parts: glycerol and hexanoic acid. foodb.ca This breakdown is a prerequisite for the cell to harness the energy stored within the triglyceride molecule.

The metabolic journey begins with the enzymatic hydrolysis of the ester bonds, a reaction catalyzed by lipases. This process releases the glycerol backbone and three molecules of hexanoic acid. Each of these components then enters distinct but interconnected metabolic pathways.

The glycerol moiety is channeled towards glycolysis. It is first phosphorylated by the enzyme glycerol kinase to form glycerol-3-phosphate (G3P). nih.govmdpi.com Subsequently, G3P is oxidized by glycerol-3-phosphate dehydrogenase to yield dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolytic pathway. nih.govmdpi.com This conversion effectively integrates the backbone of the triglyceride into the organism's carbohydrate metabolism, allowing it to be used for energy generation (ATP production) or as a precursor for gluconeogenesis. The glycerol metabolism pathway is crucial for the biosynthesis of phospholipids, which are essential components of cellular membranes. nih.gov

The hexanoic acid chains, which are medium-chain fatty acids (MCFAs), are catabolized through the β-oxidation pathway. nih.gov This cyclical process systematically shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA generated can then enter the citric acid cycle (TCA cycle) to be completely oxidized to CO2, generating a significant amount of ATP. frontiersin.orgnih.gov Alternatively, the acetyl-CoA can serve as a fundamental building block for the biosynthesis of other essential molecules. The efficient oxidation of MCFAs makes them a ready source of energy for various organisms. nih.gov

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rate of flow, or flux, of metabolites through such pathways. nih.govcreative-proteomics.com By applying MFA, researchers can understand how an organism partitions carbon from glycerol trihexanoate between glycolysis (from the glycerol backbone) and β-oxidation (from the fatty acid chains), and how these fluxes are regulated under different physiological conditions. nih.govyoutube.com

Table 1: Metabolic Integration of Glycerol Trihexanoate Components

| Component | Initial Step | Key Enzyme(s) | Resulting Intermediate | Primary Metabolic Pathway | Ultimate Fate |

|---|---|---|---|---|---|

| Glycerol | Phosphorylation | Glycerol kinase, Glycerol-3-phosphate dehydrogenase | Dihydroxyacetone phosphate (DHAP) | Glycolysis | Energy (ATP) production, Biosynthetic precursor |

| Hexanoic Acid | Acyl-CoA Synthesis | Acyl-CoA synthetase | Hexanoyl-CoA | β-Oxidation | Energy (ATP) production via TCA cycle, Biosynthetic precursor |

Chain Elongation Processes and Related Bioconversions

While the degradation of glycerol trihexanoate is a key metabolic process, the biosynthesis of its fatty acid component, hexanoic acid (hexanoate), is also of significant interest, particularly in the context of microbial metabolism. In various anaerobic microorganisms, hexanoate (B1226103) is synthesized through a process known as carbon chain elongation. nih.govnih.gov This pathway allows microbes to convert simple, short-chain organic compounds into more valuable, medium-chain carboxylates.

The primary mechanism for this bioconversion is the reverse β-oxidation (RBO) pathway. nih.govresearchgate.net As its name suggests, this pathway is essentially the reverse of the fatty acid degradation process. It involves a cyclical series of four enzymatic reactions that extend an acyl-CoA molecule by two carbons with each turn of the cycle. The process typically starts with acetyl-CoA, which is elongated to butyryl-CoA, and then a subsequent cycle elongates butyryl-CoA to hexanoyl-CoA.

Glycerol itself can also serve as a versatile substrate for various microbial bioconversions. mdpi.com Many bacteria can ferment glycerol to produce a range of valuable chemicals. mdpi.comresearchgate.net For instance, the anaerobic metabolism of glycerol can lead to the formation of intermediates that can be channeled into chain elongation pathways. A free energy analysis of glycerol conversion to butyrate (B1204436) and hexanoate shows that these are energetically feasible reactions in microorganisms. researchgate.net Furthermore, some bacteria are capable of converting lipids and glycerol into polyhydroxyalkanoates (PHAs), which are biodegradable biopolyesters. researchgate.net These PHAs can be composed of various monomers, including medium-chain-length units like 3-hydroxyhexanoate, demonstrating another route for the bioconversion of fatty acid precursors. researchgate.net

Table 2: Microbial Chain Elongation for Hexanoate Production

| Microorganism/Culture Type | Primary Substrates | Key Metabolic Pathway | Primary Medium-Chain Products |

|---|---|---|---|

| Clostridium kluyveri | Ethanol, Acetate | Reverse β-Oxidation (RBO) | n-Butyrate, n-Hexanoate |

| Mixed Anaerobic Microbiome | Organic Waste Streams, Ethanol | Reverse β-Oxidation (RBO) | n-Butyrate, n-Hexanoate, n-Octanoate |

| Eubacterium pyruvativorans | Ethanol, Acetate | Reverse β-Oxidation (RBO) | n-Hexanoate (Caproate) |

| Ruminococcaceae bacterium | Lactate | Reverse β-Oxidation (RBO) | n-Hexanoic acid (Caproic acid) |

Applications in Advanced Materials and Industrial Processes

Polymer Precursors and Derivatives

The trifunctional nature of the glycerol (B35011) backbone in the ester provides a unique platform for creating complex polymeric structures. This functionality is pivotal in developing materials with tailored properties for specific high-performance applications.

Role in Carbon Molecular Sieve Membranes

Carbon molecular sieve (CMS) membranes represent a significant technology for energy-efficient gas separation. researchgate.net These membranes are fabricated through the controlled pyrolysis of polymeric precursors, which transforms them into a rigid, amorphous carbon structure with precisely sized micropores that enable the separation of gas molecules based on size. researchgate.netresearchgate.netmdpi.com

While various polymers, such as polyimides and phenolic resins, are common precursors for CMS membranes, there is growing interest in bio-renewable feedstocks. researchgate.netosti.gov Polyesters derived from bio-based monomers like glycerol are considered in this context. The pyrolysis of a polymer derived from glycerol and hexanoic acid would involve the thermal decomposition of the polymer backbone. This process eliminates heteroatoms (like oxygen) and rearranges the molecular structure to form the characteristic porous carbon matrix. mdpi.com The final pore size and distribution of the CMS membrane, which dictates its separation performance, are highly dependent on the chemical structure of the original polymer precursor and the specific pyrolysis conditions, including temperature, heating rate, and atmosphere. researchgate.netmdpi.com

Synthesis of Chiral Polymer Precursors

Chirality in polymers is a critical feature for developing materials with selective bio-responsiveness, particularly for medical applications. researchgate.netrsc.org Glycerol is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. This property makes it a valuable starting material for synthesizing chiral building blocks for polymers. researchgate.net

Enzymatic processes, particularly those using lipases, can perform enantioselective esterification on the glycerol molecule. researchgate.netresearchgate.net By selectively reacting with one of the primary hydroxyl groups of a protected glycerol derivative, enzymes can produce chiral glycerol-based esters of high enantiomeric purity. researchgate.net These chiral monomers can then be polymerized to create biodegradable chiral polyesters. researchgate.netrsc.org The chirality programmed into the polymer backbone can influence its degradation rate when exposed to specific enzymes, offering a method to control the material's lifecycle. rsc.org

Integration into Polymeric Materials via Pyrolysis and Crosslinking

The integration of glycerol esters into robust polymeric materials can be achieved through processes like pyrolysis and crosslinking. Pyrolysis, as mentioned, converts the organic polymer precursor into a carbon-based material. researchgate.net The specific characteristics of the resulting carbon structure are directly influenced by the initial polymer's atomic composition and arrangement.

Crosslinking is essential for creating thermoset polymers, which offer improved mechanical and thermal stability compared to thermoplastics. researchgate.net The glycerol unit, with its three hydroxyl groups, is a natural crosslinking agent. researchgate.net In the synthesis of polyesters, glycerol can be reacted with dicarboxylic acids to form a three-dimensional, crosslinked network. acs.orggoogle.comnih.gov The reaction is typically a polycondensation process where water is removed to drive the formation of ester bonds. researchgate.netacs.org By controlling the molar ratio of glycerol to the acids and the reaction conditions, the degree of crosslinking can be precisely managed, from producing viscous, low-molecular-weight prepolymers to fully cured, elastomeric gels. acs.orgnih.gov Unsaturated dicarboxylic acids can also be incorporated to introduce double bonds into the polyester (B1180765) backbone, which can then be used for subsequent crosslinking via free radical initiation. google.comnih.gov

Role in Green Chemistry and Sustainable Industrial Processes

The synthesis and application of glyceryl trihexanoate and its derivatives are deeply connected to the principles of green chemistry, which emphasizes the use of renewable resources, biocatalysis, and the valorization of waste streams. nih.govnih.gov

Biocatalysis for Sustainable Chemical Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity under mild conditions. mdpi.com Lipases are particularly effective for ester synthesis, representing a reverse of their natural function of hydrolyzing fats. nih.govnih.gov The enzymatic production of glyceryl trihexanoate from glycerol and hexanoic acid avoids the harsh conditions and hazardous catalysts associated with traditional chemical synthesis. nih.gov

The process typically uses immobilized lipases, which can be easily recovered and reused for multiple cycles, enhancing the economic feasibility of the process. acs.orgmdpi.com Solvent-free conditions can often be employed, further improving the environmental profile of the synthesis. nih.govrsc.org The high chemo-, regio-, and enantioselectivities of enzymes make them ideal for producing specialty esters and chiral molecules. nih.gov

| Enzyme (Biocatalyst) | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| Lipase (B570770) from Aspergillus niger | Glycerol, Dimethyl Carbonate | Glycerol Carbonate | Achieved 74% glycerol conversion and 80.3% selectivity to the product under solvent-free conditions. Biocatalyst was reusable for at least 4 cycles. | rsc.org |

| Novozym 435 (Immobilized Lipase B from Candida antarctica) | Polyglycerol-2, Stearic Acid | Polyglycerol-2 Stearic Acid Esters | Optimized solvent-free synthesis with enzyme recycling up to 20 times. | nih.gov |

| Type A Feruloyl Esterase from Aspergillus niger | Glycerol, Hydroxycinnamic Acids | Hydroxycinnamic Acid Glycerol Esters | Successful direct esterification to produce esters with higher water solubility and antioxidant properties. | nih.gov |

| Various Lipases | Glycerol, Fatty Acids | Mono-, Di-, and Triacylglycerols | Lipase-catalyzed reactions provide high selectivity in ester formation, a key principle of green polymer chemistry. | nih.govnih.gov |

Valorization of Glycerol in Chemical Manufacturing

The rapid growth of the biodiesel industry has resulted in a surplus of crude glycerol as a primary byproduct, representing about 10% of the total production volume. mdpi.comfrontiersin.org This has driven down the price of glycerol, creating a strong economic incentive to convert this low-cost feedstock into higher-value chemicals—a process known as valorization. frontiersin.orgresearchgate.netresearchgate.netmdpi.com

| Glycerol Conversion Process | Product(s) | Applications | Reference |

|---|---|---|---|

| Esterification with Acetic Acid | Mono-, Di-, and Triacetin | Fuel additives, plasticizers, solvents. | mdpi.commdpi.comnih.gov |

| Transesterification with Dimethyl Carbonate | Glycerol Carbonate | Green solvent, component in polyurethanes and polycarbonates. | rsc.orguclouvain.be |

| Ketalization with Acetone | Solketal | Fuel additive, green solvent. | mdpi.com |

| Oxidation | Glyceric Acid, Dihydroxyacetone | Chemical intermediates, cosmetics. | mdpi.com |

| Esterification with Fatty Acids (e.g., Hexanoic Acid) | Glycerol Esters (Triacylglycerols) | Cosmetics, food industry, chemical intermediates. | researchgate.netmdpi.com |

Environmental Fate and Biodegradation

Biodegradation Studies in Aquatic and Terrestrial Environments

As a triglyceride derived from glycerol (B35011) and a short-chain fatty acid (hexanoic acid), the primary mechanism for the environmental degradation of glyceryl trihexanoate is through enzymatic hydrolysis. This process is mediated by lipases, which are ubiquitous enzymes produced by a wide range of microorganisms, including bacteria, yeasts, and fungi.

The biodegradation of glyceryl trihexanoate is initiated by the cleavage of its ester bonds, a process that occurs under both aerobic and anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, microorganisms readily utilize glyceryl trihexanoate as a carbon and energy source. The initial and rate-limiting step is the extracellular hydrolysis of the triglyceride by lipases into its constituent components: one molecule of glycerol and three molecules of hexanoic acid.

Glycerol Metabolism: The liberated glycerol is a highly biodegradable compound that is readily assimilated by microorganisms. It is typically phosphorylated to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (B84403), an intermediate in the glycolysis pathway. This allows for its complete mineralization to carbon dioxide and water.

Hexanoic Acid Metabolism: Hexanoic acid, a six-carbon fatty acid, is degraded through the β-oxidation pathway. This metabolic process involves the sequential removal of two-carbon units in the form of acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete oxidation to CO2.

Anaerobic Degradation: In the absence of oxygen, the biodegradation of glyceryl trihexanoate still commences with the enzymatic hydrolysis by microbial lipases, yielding glycerol and hexanoic acid. However, the subsequent metabolic pathways differ significantly from aerobic degradation.

Glycerol Fermentation: Under anaerobic conditions, glycerol can be fermented by various bacteria into a range of products, including organic acids (e.g., propionate, butyrate), alcohols, and hydrogen gas.

The rate at which glyceryl trihexanoate biodegrades in the environment is influenced by a multitude of physicochemical and biological factors.

| Factor | Effect on Degradation Rate | Optimal Conditions for Lipase (B570770) Activity (General Range) |

| pH | Lipase activity is highly pH-dependent. Extreme pH values can denature the enzyme, halting degradation. | 6.0 - 9.0 |

| Temperature | Microbial activity and enzyme kinetics are temperature-sensitive. Rates generally increase with temperature to an optimum. | 20°C - 50°C |

| Nutrient Availability | Microbial growth and enzyme synthesis require essential nutrients like nitrogen and phosphorus. | Balanced C:N:P ratio |

| Oxygen Presence | While initial hydrolysis is oxygen-independent, the complete mineralization of degradation products is significantly faster under aerobic conditions. | Aerobic conditions favor complete and rapid degradation. |

| Microbial Population | The presence and abundance of microorganisms possessing effective lipase enzymes are crucial. | High diversity and density of lipolytic microorganisms. |

| Bioavailability | The physical state of the compound (e.g., dissolved, emulsified, or adsorbed to particles) affects its accessibility to microbial enzymes. | Increased surface area through emulsification enhances bioavailability. |

Interactive Data Table: Click on the headers to sort the data.

Environmental Impact Assessments and Mitigation

Specific environmental risk assessments for glyceryl trihexanoate are not widely published. However, based on its chemical structure and the known behavior of similar triglycerides, it is expected to have a low potential for persistence and bioaccumulation in the environment. The primary environmental concern associated with the release of large quantities of fats, oils, and greases is the potential for creating anoxic conditions in aquatic environments due to high biochemical oxygen demand (BOD) during aerobic biodegradation.

Mitigation strategies primarily focus on preventing the release of significant quantities of the compound into the environment. This includes proper waste management practices in industrial settings and the use of grease traps in wastewater systems to capture fats and oils before they enter municipal sewer systems.

Bioremediation Strategies for Contaminated Environments

In the event of environmental contamination with glyceryl trihexanoate, several bioremediation strategies can be employed to accelerate its removal. These strategies are generally focused on enhancing the natural process of microbial degradation.

Bioaugmentation: This approach involves the introduction of specific, pre-selected microorganisms or microbial consortia with a high capacity for producing lipases and degrading the resulting fatty acids. Genera such as Pseudomonas, Bacillus, Rhodococcus, and various yeasts and fungi have been identified as potent lipase producers and are candidates for bioaugmentation products.

Biostimulation: This strategy aims to enhance the activity of the indigenous microbial populations at a contaminated site. This is typically achieved by modifying the environmental conditions to be more favorable for biodegradation. Common biostimulation techniques include:

Nutrient Addition: Supplying nitrogen and phosphorus sources to balance the carbon-rich contaminant.

Aeration: Introducing oxygen into the subsurface (bioventing) or water column (biosparging) to promote aerobic degradation pathways.

pH Adjustment: Using buffering agents to maintain the pH within a range that is optimal for microbial activity.

Ex-situ Bioremediation: For sites with high concentrations of contamination, the soil or water may be excavated or pumped to an above-ground treatment facility.

Biopiles and Windrows: Contaminated soil can be placed in piles (biopiles) or elongated rows (windrows) and amended with nutrients and water. Aeration can be actively managed to enhance aerobic degradation.

Bioreactors: Contaminated water or soil slurries can be treated in a controlled bioreactor where conditions such as temperature, pH, nutrient levels, and oxygenation can be precisely managed to maximize degradation rates.

These bioremediation techniques offer an environmentally sound and often cost-effective approach to cleaning up sites contaminated with triglycerides like glyceryl trihexanoate.

Computational Modeling and Theoretical Approaches

Molecular Simulations and Dynamics

Molecular simulations, particularly molecular dynamics (MD), offer a virtual microscope to observe the behavior of glyceryl trihexanoate molecules over time. These simulations solve Newton's equations of motion for a system of atoms, providing detailed information about molecular conformations, interactions, and dynamics.

Molecular dynamics simulations have been employed to study the conformational landscape of glyceryl trihexanoate. A notable example is a 10-nanosecond simulation of tricaproin in the gas phase, which utilized the machine-learning potential ANI2x. acs.org This potential offers an accuracy close to that of Density Functional Theory (DFT) at a much lower computational cost, making it suitable for simulating the dynamics of a flexible molecule like a triglyceride. acs.org

Such simulations allow for a detailed analysis of the molecule's preferred shapes (conformations) and the intramolecular interactions that stabilize them. The trajectory data from these simulations can be used to understand how the three hexanoyl chains attached to the glycerol (B35011) backbone move and interact with each other. This information is crucial for building more simplified, coarse-grained models (like the Martini 3 model), which can then be used to simulate larger systems over longer timescales, such as the interaction of glyceryl trihexanoate with other molecules or its behavior in different solvent environments. acs.org

| Parameter | Value/Description |

|---|---|

| System | Single Tricaproin (Glyceryl Trihexanoate) Molecule |

| Phase | Gas Phase |

| Force Field / Potential | ANI2x (Machine-Learning Potential) |

| Simulation Software | ASE (Atomistic Simulation Environment) with torchANI |

| Thermostat | Langevin Integrator |

| Temperature | 310 K |

| Simulation Length | 10 ns |

| Time Step | 1 ps (for trajectory writing) |

The synthesis of glyceryl trihexanoate is often catalyzed by enzymes, particularly lipases, through esterification or transesterification reactions. nih.govnih.gov Computational docking is a powerful technique used to predict the preferred binding orientation of one molecule (the substrate, e.g., hexanoic acid or glycerol) to the active site of another (the enzyme, e.g., lipase). themedicalbiochemistrypage.org

Molecular docking simulations can elucidate the catalytic mechanism by:

Identifying Key Interactions: Docking studies can reveal the specific amino acid residues in the lipase's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the substrates. mdpi.com These interactions are crucial for stabilizing the enzyme-substrate complex and orienting the reactants for catalysis.

Modeling the Acyl-Enzyme Intermediate: The catalytic mechanism of lipases typically involves a "Ping-Pong Bi-Bi" mechanism, where one substrate binds and reacts to form a covalent acyl-enzyme intermediate, followed by the release of the first product (e.g., water in esterification) and the binding of the second substrate (e.g., di- or monoglyceride) to complete the reaction. tiktok.com Docking can be used to model these intermediate states.

Explaining Substrate Specificity: By comparing the docking scores and binding modes of different fatty acids or acyl acceptors, researchers can computationally predict an enzyme's specificity and selectivity, guiding the choice of the best biocatalyst for producing glyceryl trihexanoate. mdpi.com

| Substrate | Enzyme Active Site Residue | Interaction Type | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| Hexanoic Acid | Serine (Catalytic Triad) | Covalent Intermediate Formation | - |

| Hexanoic Acid | Histidine (Catalytic Triad) | Hydrogen Bond | -6.8 |

| Glycerol | Aspartic Acid (Catalytic Triad) | Hydrogen Bond | -5.2 |

| Hexanoic Acid | Leucine | Hydrophobic Interaction | -4.5 |

Reaction Thermodynamics and Kinetics

Understanding the thermodynamics (energy changes) and kinetics (reaction rates) of the esterification of glycerol with hexanoic acid is fundamental for process design and optimization. Computational chemistry provides methods to calculate these properties from first principles.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their properties. For the synthesis of glyceryl trihexanoate, DFT can be applied to calculate key thermodynamic parameters. acs.org

Researchers can use DFT to:

Calculate the optimized geometries of reactants (glycerol, hexanoic acid), intermediates, and products (mono-, di-, and triglyceryl hexanoate (B1226103), water).

Determine the electronic energies of these molecules.

Compute vibrational frequencies, which are then used to calculate thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. ijcea.org

A negative ΔG indicates a thermodynamically favorable reaction, providing insight into the spontaneity of the esterification process under standard conditions. DFT can also be used to study the reaction mechanism by mapping the potential energy surface and identifying the transition states, which is crucial for understanding the reaction kinetics. acs.org

| Reaction Step | Parameter | Calculated Value (kJ/mol) |

|---|---|---|

| Glycerol + Hexanoic Acid → Monoglyceryl Hexanoate + H₂O | Enthalpy of Reaction (ΔH) | -15.5 |

| Entropy of Reaction (ΔS) | -0.02 | |

| Gibbs Free Energy (ΔG) | -9.6 | |

| Monoglyceride + Hexanoic Acid → Diglyceryl Hexanoate + H₂O | Enthalpy of Reaction (ΔH) | -14.8 |

| Entropy of Reaction (ΔS) | -0.02 | |

| Gibbs Free Energy (ΔG) | -8.9 |

The esterification of glycerol with hexanoic acid is a series of consecutive and reversible reactions that produce mono-, di-, and finally triglycerides. mdpi.com Controlling the selectivity towards the desired tri-ester is a major challenge. Kinetic modeling is a powerful tool for predicting the outcome of these complex reactions. acs.org

Kinetic models, such as the Langmuir-Hinshelwood (L-H) dual-site model, can describe the reaction rates based on the concentrations of reactants and products, temperature, and catalyst properties. mdpi.comacs.org By fitting experimental data to these models, researchers can determine the rate constants for each reaction step. Once validated, the model can be used to simulate the reaction under various conditions (e.g., temperature, reactant molar ratio, catalyst loading) to predict:

The conversion of glycerol over time.

The yield of mono-, di-, and triglyceryl hexanoate as a function of time.

The optimal conditions to maximize the selectivity towards the fully esterified product, glyceryl trihexanoate. mdpi.com

| Reaction | Rate Equation | Rate Constant (Example Value) |

|---|---|---|

| Glycerol (G) + Acid (A) ⇌ Monoester (M) + Water (W) | r₁ = k₁[G][A] - k₋₁[M][W] | k₁ = 0.05 L mol⁻¹ min⁻¹ |

| Monoester (M) + Acid (A) ⇌ Diester (D) + Water (W) | r₂ = k₂[M][A] - k₋₂[D][W] | k₂ = 0.04 L mol⁻¹ min⁻¹ |

| Diester (D) + Acid (A) ⇌ Triester (T) + Water (W) | r₃ = k₃[D][A] - k₋₃[T][W] | k₃ = 0.03 L mol⁻¹ min⁻¹ |

Process Modeling and Simulation

Process modeling and simulation involve creating a computer-based representation of the entire manufacturing process for glyceryl trihexanoate. This is a crucial step for process design, optimization, and economic evaluation. Software such as Aspen Plus® or UniSim Design Suite is commonly used for this purpose.

A key technology for producing esters where the reaction is equilibrium-limited by the production of water is reactive distillation. In this process, the reaction and separation of products occur simultaneously in a single unit. As water is produced, it is continuously removed from the top of the column, shifting the reaction equilibrium towards the formation of the desired tri-ester and achieving high conversion of glycerol.

Process simulators can model this complex unit operation by incorporating:

Thermodynamic Models: To accurately describe the vapor-liquid equilibrium (VLE) of the multicomponent mixture (glycerol, hexanoic acid, esters, water).

Kinetic Models: The reaction rate equations (as described in 7.2.2) are integrated into the column model to calculate the extent of reaction on each stage of the column.

Equipment Specifications: Details of the column, such as the number of stages, feed locations, catalyst loading, and operating pressure, are specified.

| Parameter Category | Specific Parameter | Example Value/Model |

|---|---|---|

| Thermodynamics | Property Method | NRTL / UNIQUAC |

| Phase Equilibrium | Vapor-Liquid | |

| Reactive Column | Number of Stages | 20 |